

A Comparative Guide to Drug-Drug Interactions with Methoxyphenamine

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Compound of Interest

Compound Name: Methoxyphenamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential drug-drug interactions with **Methoxyphenamine**, a sympathomimetic amine used as a bronchodilator and decongestant. The information is intended to support research, drug development, and clinical safety assessments by summarizing key metabolic pathways, pharmacodynamic interactions, and available experimental data.

Overview of Methoxyphenamine's Mechanism and Metabolism

Methoxyphenamine primarily acts as a β -adrenergic receptor agonist, leading to bronchodilation. It also possesses α -adrenergic agonist properties, which contribute to its decongestant effects through vasoconstriction.^[1] The drug's sympathomimetic action is largely indirect, mediated by the release of norepinephrine.^[2]

Methoxyphenamine is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.^[1] Specifically, O-demethylation and aromatic hydroxylation are major metabolic pathways mediated by the polymorphic enzyme CYP2D6.^{[3][4]} N-demethylation also occurs but to a lesser extent and is not mediated by CYP2D6. Understanding these metabolic pathways is crucial for predicting and evaluating potential drug-drug interactions.

Data Presentation: Quantitative Analysis of Drug Interactions

Quantitative data on **Methoxyphenamine**'s drug-drug interactions are limited in publicly available literature. The most well-documented interaction is with the potent CYP2D6 inhibitor, quinidine.

Table 1: Pharmacokinetic Interaction between **Methoxyphenamine** and Quinidine in Healthy Volunteers

Parameter	Methoxyphenamine Alone (Mean \pm SD)	Methoxyphenamine + Quinidine (Mean \pm SD)	% Change
Urinary Excretion (0-32h)			
Methoxyphenamine	Data not specified	Data not specified	-
O-desmethyldesmethoxyphenamine	Data not specified	Significantly decreased	-
5-hydroxymethoxyphenamine	Data not specified	Significantly decreased	-
N-desmethyldesmethoxyphenamine	Data not specified	No significant change	-
Metabolic Ratio			
Methoxyphenamine / O-desmethyldesmethoxyphenamine	Extensive Metabolizer Phenotype	Shift to Poor Metabolizer Phenotype	-

Note: The study by Roy et al. (1987) focused on urinary metabolite excretion and metabolic ratios rather than plasma pharmacokinetic parameters like AUC or Cmax. The results clearly demonstrate a significant inhibition of CYP2D6-mediated metabolism of **Methoxyphenamine** by quinidine.

Table 2: Qualitative Summary of Potential Drug-Drug Interactions with **Methoxyphenamine**

Interacting Drug Class	Potential Outcome	Mechanism of Interaction
Monoamine Oxidase Inhibitors (MAOIs)	Hypertensive crisis	Increased norepinephrine availability due to both MAO inhibition and Methoxyphenamine's releasing effect.
Sympathomimetic Amines	Additive cardiovascular effects (increased heart rate, blood pressure)	Potential of sympathomimetic effects.
Beta-Blockers	Decreased therapeutic effect of both drugs	Pharmacodynamic antagonism at β -adrenergic receptors.
Tricyclic Antidepressants	Potential for increased cardiovascular side effects	Potential of norepinephrine effects.
CYP2D6 Inhibitors (e.g., Quinidine, Fluoxetine, Paroxetine)	Increased plasma concentrations of Methoxyphenamine	Inhibition of Methoxyphenamine's primary metabolic pathway.
CNS Depressants	Potential for altered sedative effects	Pharmacodynamic interaction.

Experimental Protocols

In Vivo Study of CYP2D6 Inhibition: Methoxyphenamine and Quinidine

This protocol is based on the methodology described by Roy et al. (1987).

Objective: To evaluate the effect of quinidine, a potent CYP2D6 inhibitor, on the metabolism of **Methoxyphenamine** in healthy volunteers.

Study Design:

- Participants: Healthy male volunteers classified as extensive metabolizers for CYP2D6.
- Treatment Arms:
 - Single oral dose of **Methoxyphenamine** HCl (60.3 mg).
 - Pre-treatment with quinidine (250 mg bisulfate salt) followed by a single oral dose of **Methoxyphenamine** HCl (60.3 mg).
- Washout Period: A sufficient washout period between treatment arms.
- Sample Collection: Urine collection for 32 hours post-**Methoxyphenamine** administration.
- Analytical Method: Quantification of **Methoxyphenamine** and its metabolites (N-desmethyl, O-desmethyl, and 5-hydroxy) in urine using a validated chromatographic method (e.g., GC-MS or LC-MS/MS).
- Endpoint Analysis: Comparison of the urinary excretion profiles and metabolic ratios (e.g., **Methoxyphenamine**/O-desmethyln**methoxyphenamine**) between the two treatment arms.

In Vitro Assessment of CYP2D6 Inhibition using Human Liver Microsomes

This is a representative protocol for assessing the inhibitory potential of a compound on **Methoxyphenamine** metabolism.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the CYP2D6-mediated metabolism of **Methoxyphenamine**.

Materials:

- Pooled human liver microsomes (HLMs).

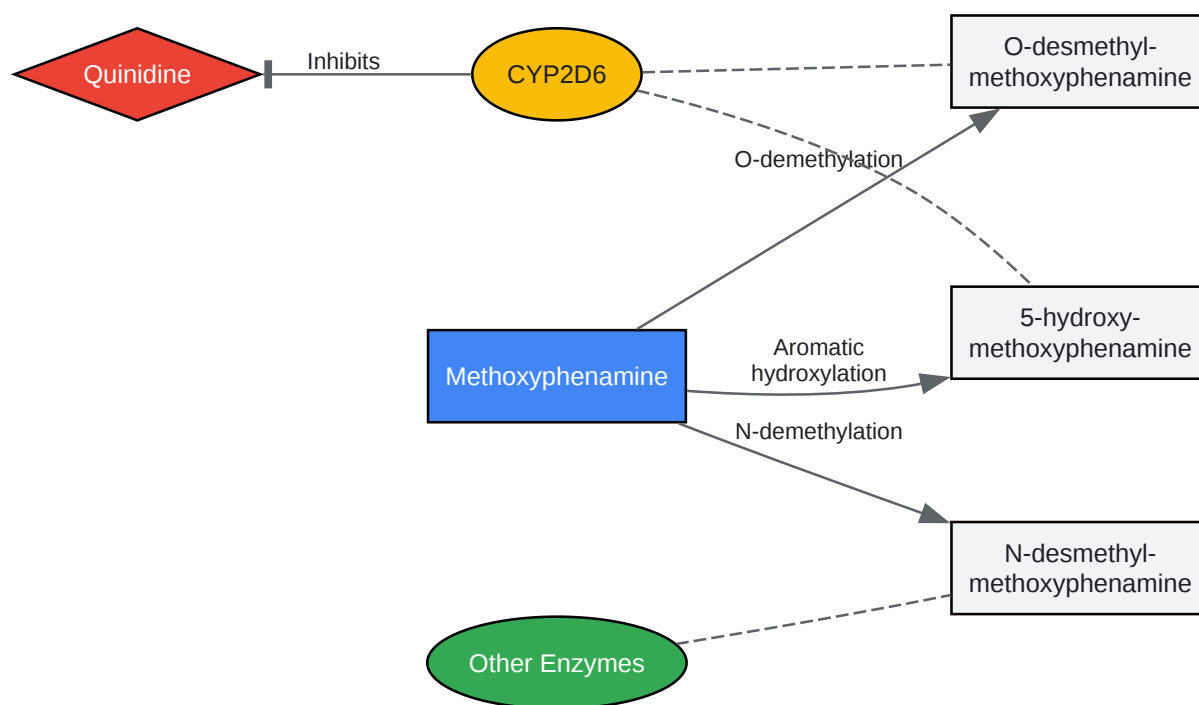
- **Methoxyphenamine.**
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Potassium phosphate buffer (pH 7.4).
- Test compound and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.
- Acetonitrile or other suitable organic solvent to terminate the reaction.
- LC-MS/MS for metabolite quantification.

Procedure:

- Preparation: Prepare stock solutions of **Methoxyphenamine**, the test compound, and the positive control.
- Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLMs, phosphate buffer, and varying concentrations of the test compound or positive control.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Initiation: Add **Methoxyphenamine** to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of metabolite formation.
- Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifugation: Centrifuge to precipitate the microsomal proteins.
- Analysis: Analyze the supernatant for the formation of a specific CYP2D6-mediated metabolite of **Methoxyphenamine** (e.g., O-desmethy**l**methoxyphenamine) using a validated LC-MS/MS method.

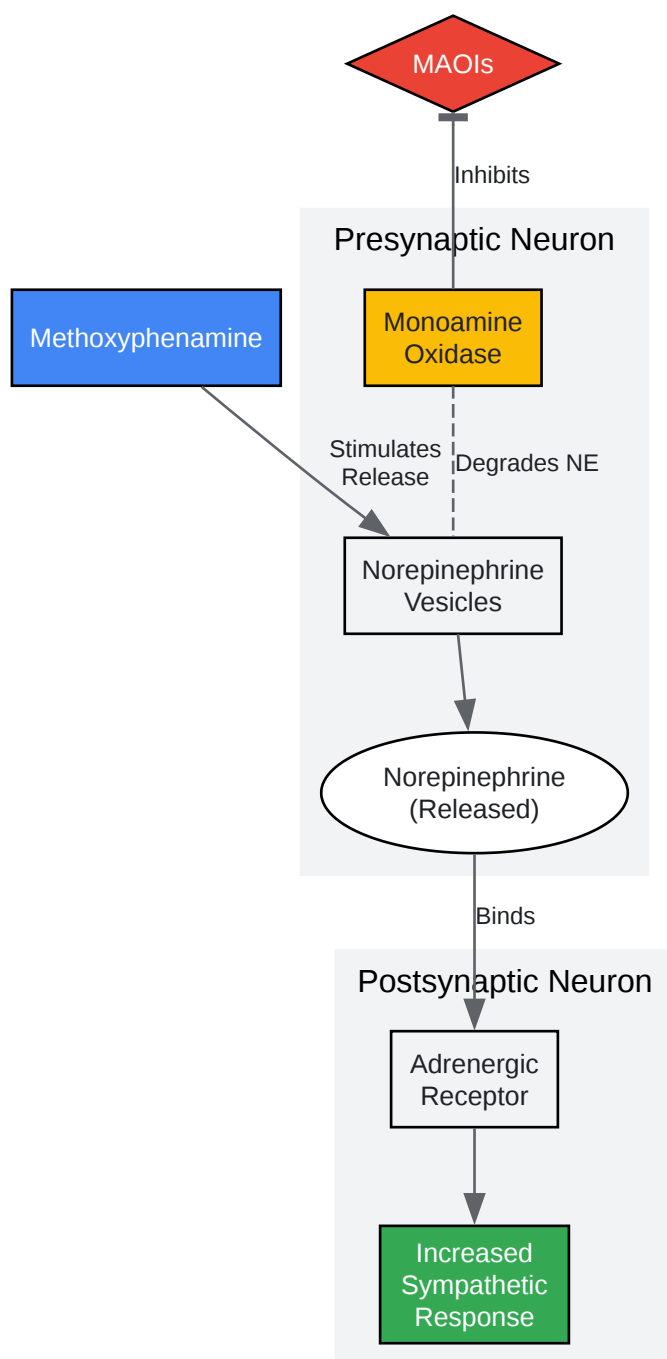
- Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations



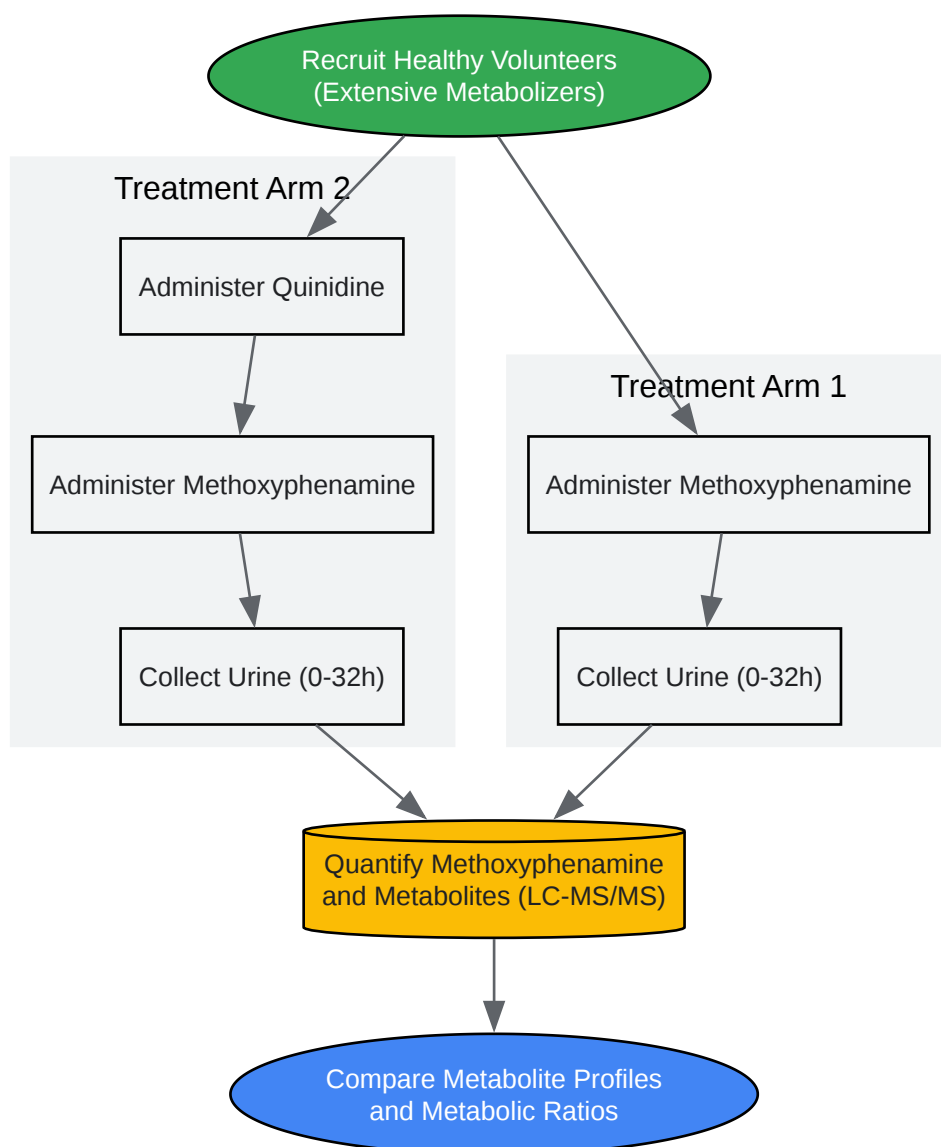
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Caption: Metabolic pathway of **Methoxyphenamine** and inhibition by quinidine.



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Caption: Pharmacodynamic interaction of **Methoxyphenamine** with MAOIs.



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Caption: In vivo experimental workflow for **Methoxyphenamine**-Quinidine interaction.

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